3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid 3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18245084
InChI: InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14)
SMILES:
Molecular Formula: C9H9FO4
Molecular Weight: 200.16 g/mol

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC18245084

Molecular Formula: C9H9FO4

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid -

Specification

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
IUPAC Name 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid
Standard InChI InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14)
Standard InChI Key LVTZTMQERQCPRR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)F)CC(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid, reflects its substituent arrangement:

  • A fluorine atom at position 2 of the phenyl ring.

  • A hydroxyl group at position 4 of the phenyl ring.

  • A hydroxyl group at position 2 of the propanoic acid chain.

The stereochemistry and electronic effects of these groups influence its solubility, acidity, and intermolecular interactions.

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC9H9FO4\text{C}_9\text{H}_9\text{FO}_4
Molecular Weight200.16 g/mol
SolubilitySoluble in polar solvents (e.g., water, ethanol)
pKa~4.9 (carboxylic acid group)
StabilityStable under ambient conditions; sensitive to strong oxidizers

The Standard InChI is:
InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14).

Synthesis Methods

Electrophilic Aromatic Substitution

A primary synthesis route involves electrophilic aromatic substitution on fluorinated phenols. For example, 2-fluorophenol reacts with propanoic acid derivatives (e.g., acyl chlorides) in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions (25–50°C) to introduce the propanoic acid moiety.

Asymmetric Reduction

Chiral variants of this compound may be synthesized via asymmetric reduction of ketone precursors. For instance, 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is reduced using chiral catalysts (e.g., BINAP-ruthenium complexes) to yield enantiomerically pure product .

Chemical Reactivity and Derivatives

Reduction Reactions

Treatment with lithium aluminum hydride (LiAlH4_4) reduces the carboxylic acid group to a primary alcohol, yielding 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanol:

C9H9FO4LiAlH4C9H11FO3\text{C}_9\text{H}_9\text{FO}_4 \xrightarrow{\text{LiAlH}_4} \text{C}_9\text{H}_{11}\text{FO}_3

Oxidation Reactions

The β-hydroxyl group is susceptible to oxidation. Using pyridinium chlorochromate (PCC), it forms 3-(2-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid:

C9H9FO4PCCC9H7FO4\text{C}_9\text{H}_9\text{FO}_4 \xrightarrow{\text{PCC}} \text{C}_9\text{H}_7\text{FO}_4

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing lipophilicity for pharmaceutical applications.

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